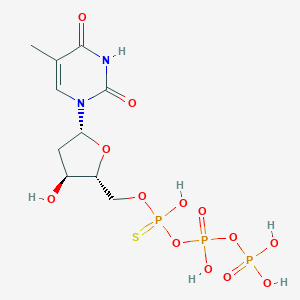
Superóxido de potasio
Descripción general
Descripción
Potassium superoxide (KO2) is a chemical compound that is known for its role in rebreathing devices due to its ability to react with carbon dioxide to produce oxygen. This property is utilized in life-support systems in submarines, space vehicles, and space suits, as well as in rebreathers for firefighters and miners . It is also the highest oxide of potassium and is paramagnetic, with a susceptibility corresponding to the formula KO2 .
Synthesis Analysis
Potassium superoxide can be synthesized through the reaction of potassium atoms with oxygen molecules. Raman spectra of potassium atoms codeposited with oxygen molecules in an argon matrix at low temperatures showed strong bands that are assigned to the superoxide fundamentals in the K+O2- molecules . This indicates the formation of potassium superoxide during such reactions.
Molecular Structure Analysis
The molecular structure of potassium superoxide has been studied using various techniques. Raman spectroscopy has revealed that the superoxide ion in KO2 has an isosceles triangular structure . X-ray data suggest that the oxygen atoms in potassium superoxide execute circular motions about the c-axis in a tetragonal lattice, which is a close analog of the Renner effect in molecules . The O-O bond length has been determined to be approximately 1.28 Å .
Chemical Reactions Analysis
Potassium superoxide is an effective oxidizing agent and reacts with various substances. It can react nearly quantitatively with carbon dioxide, which is a critical reaction for its use in life-support systems . In aqueous medium, KO2 forms superoxide anion (O2-) which can be measured by the superoxide dismutase (SOD)-inhibitable cytochrome c reduction assay . Additionally, potassium enhances the sticking probability of O2 on silver surfaces, which can lead to the formation of potassium superoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium superoxide are unique and have been studied extensively. It is paramagnetic and undergoes a color change from deep orange to light cream when cooled in liquid air, which may indicate a transition from one form to another . The compound is also known to be an effective oxidizing flux for rock and ore samples when mixed with potassium hydroxide . Furthermore, potassium superoxide has been identified as a promising material for metal-air batteries due to its ability to operate through a facile one-electron redox process of O2/KO2, which offers reversible cathode reactions over the long-term .
Aplicaciones Científicas De Investigación
Estudios de quimioluminiscencia
El superóxido de potasio se ha utilizado en el estudio de la quimioluminiscencia, específicamente en la investigación de la quimioluminiscencia desencadenada por aniones superóxido de análogos de Coelenterazina . El anión superóxido, que se genera a partir del this compound, desencadena la quimioluminiscencia en estos compuestos . Esta aplicación es particularmente importante en el estudio de las especies reactivas del oxígeno (ROS), que juegan un papel crucial en varias vías de señalización biológica .
Mecanismos de transporte de carga
El this compound se ha utilizado en el estudio de los mecanismos de transporte de carga . Específicamente, se han realizado cálculos de primeros principios en this compound para desentrañar el mecanismo de transporte de carga en este compuesto . Los resultados muestran que los polarones de huecos y las vacantes de iones de potasio cargados negativamente son los principales portadores de carga .
Baterías metal-aire
El this compound es un componente clave en las baterías recargables de metal-aire . Estas baterías se basan en productos de descarga de superóxidos, que son atractivos debido al fácil proceso redox de un electrón de O2/O2− . Se ha informado de una batería K–O2 que mostró una brecha de potencial de descarga/carga significativamente menor que los sistemas de baterías Li–O2 .
Fuente de aniones superóxido
El this compound se ha utilizado como fuente de aniones superóxido en varias aplicaciones
Mecanismo De Acción
Target of Action
Potassium superoxide (KO2) is an inorganic compound that primarily targets oxygen and carbon dioxide in its reactions . It is a rare example of a stable salt of the superoxide anion . The compound consists of potassium cations (K+) and superoxide anions (O−2), linked by ionic bonding .
Mode of Action
Potassium superoxide acts as a source of superoxide, which is an oxidant and a nucleophile, depending on its reaction partner . Upon contact with water, it undergoes disproportionation to potassium hydroxide, oxygen, and hydrogen peroxide . It also reacts with carbon dioxide, releasing oxygen .
Biochemical Pathways
The biochemical pathways responsible for extracellular superoxide production within marine bacteria, including R. A physiological level of oxygen/nitrogen free radicals and non-radical reactive species (collectively known as ROS/RNS) is termed oxidative eustress or “good stress” and is characterized by low to mild levels of oxidants involved in the regulation of various biochemical transformations .
Pharmacokinetics
It’s known that potassium superoxide is a yellow paramagnetic solid that decomposes in moist air . It is poorly soluble in nonpolar solvents, and because it reacts with water, KO2 is often studied in organic solvents .
Result of Action
The primary result of potassium superoxide’s action is the generation of oxygen and the absorption of carbon dioxide . This property makes it useful as a CO2 scrubber, H2O dehumidifier, and O2 generator in rebreathers, spacecraft, submarines, and spacesuits .
Action Environment
The action of potassium superoxide is highly dependent on the environment. It is a yellow paramagnetic solid that decomposes in moist air . It is used in environments where oxygen generation is required and carbon dioxide needs to be scrubbed, such as in rebreathers, spacecraft, submarines, and spacesuits . Its reactivity with water and carbon dioxide means that it must be stored and used in environments where these substances can be controlled .
Safety and Hazards
Potassium superoxide may be toxic to the upper respiratory tract, skin, and eyes . Repeated or prolonged exposure to the substance can produce target organs damage . Repeated exposure of the eyes to a low level of dust can produce eye irritation . Repeated skin exposure can produce local skin destruction, or dermatitis .
Direcciones Futuras
Potassium superoxide has attracted increasing interest as a promising energy storage device due to their significantly lower overpotentials and costs . Over the past five years, research has been focused on understanding the electrolyte chemistry, especially at the electrode/electrolyte interphase, and the electrolyte’s stability in the presence of potassium metal and superoxide .
Propiedades
IUPAC Name |
potassium;molecular oxygen | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.O2/c;1-2/q+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSKHAYBTFRDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium superoxide appears as a yellowish to white solid. Mixtures with combustible material readily ignite by friction, heat, or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupturing of the container., Yellowish to white solid; [CAMEO] Yellow-green granules; [Acros Organics MSDS] | |
| Record name | POTASSIUM SUPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1377 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium superoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12030-88-5 | |
| Record name | POTASSIUM SUPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1377 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium superoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium superoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YX56J6Q4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)


![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)



